![molecular formula C23H24N6O5S B11616460 8-Ethyl-2-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11616460.png)
8-Ethyl-2-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential as a pharmacophore in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the intermediate with piperazine under suitable conditions.
Attachment of the methoxyphenyl group: This can be done through a formylation reaction followed by a nucleophilic substitution.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound exhibits antibacterial activity and is synthesized via a three-step protocol.
Uniqueness
8-ETHYL-2-(4-{[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential as a pharmacophore in drug design. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C23H24N6O5S |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
8-ethyl-2-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C23H24N6O5S/c1-3-27-13-17(21(32)33)18(30)16-12-24-22(25-19(16)27)28-8-10-29(11-9-28)23(35)26-20(31)14-4-6-15(34-2)7-5-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,32,33)(H,26,31,35) |
InChI-Schlüssel |
UIGTVZYNEARHJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616385.png)
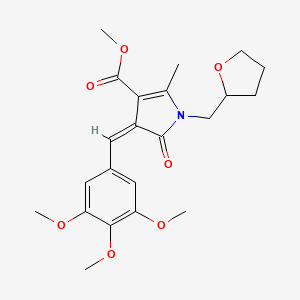
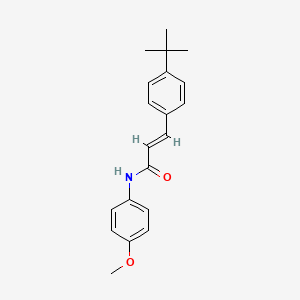
![1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11616391.png)
![ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616392.png)
![methyl 5-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B11616403.png)
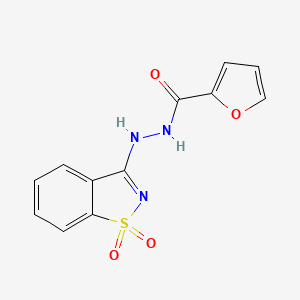
![3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616406.png)
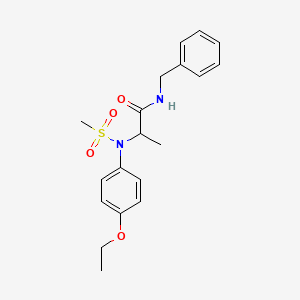
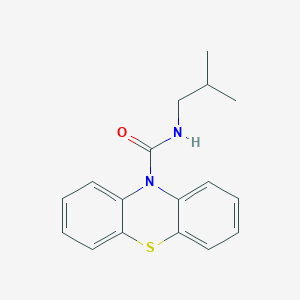
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11616426.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616428.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616429.png)
![2-{(4E)-4-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11616436.png)
